molecular formula C19H27N3O3S B12242138 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B12242138
M. Wt: 377.5 g/mol
InChI Key: CEDJUDIJRRWLAT-UHFFFAOYSA-N
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Description

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the benzenesulfonyl and other substituents. The reaction conditions often involve the use of catalysts, such as N-heterocyclic carbenes, and may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties .

Scientific Research Applications

3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture .

Uniqueness

What sets 3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)pyrrolidin-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

3-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C19H27N3O3S/c1-14(2)22-9-8-18(19(22)23)20-10-15-12-21(13-16(15)11-20)26(24,25)17-6-4-3-5-7-17/h3-7,14-16,18H,8-13H2,1-2H3

InChI Key

CEDJUDIJRRWLAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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